2'-Benzoyloxy-6'-methoxyacetophenone
Description
2'-Benzoyloxy-6'-methoxyacetophenone (IUPAC: 1-[2-(Benzoyloxy)-6-hydroxy-4-methoxyphenyl]ethanone) is a hydroxyacetophenone derivative characterized by a benzoyloxy group at the 2' position and a methoxy group at the 6' position of the aromatic ring. Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol . The compound is synthesized via the reaction of 2,6-dihydroxy-4-methoxyacetophenone with benzoyl chloride in the presence of 1.5 N sodium hydroxide at room temperature, achieving high yields . The melting point is reported as 151–152°C, and its structure is confirmed by ¹H NMR spectroscopy .
This compound’s structural features—a benzoyloxy protecting group and methoxy substituent—impart distinct physicochemical properties, such as altered solubility and stability compared to simpler hydroxyacetophenones. Its synthesis highlights the use of protective-group strategies to achieve regioselective functionalization.
Properties
IUPAC Name |
(2-acetyl-3-methoxyphenyl) benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)15-13(19-2)9-6-10-14(15)20-16(18)12-7-4-3-5-8-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZWXSHCKWFEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Benzoyloxy-6'-methoxyacetophenone can be achieved through esterification reactions. One common method involves the reaction of (2-Acetyl-3-methoxyphenol) with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is gaining traction in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2'-Benzoyloxy-6'-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of (2-Carboxy-3-methoxyphenyl) benzoate.
Reduction: Formation of (2-Hydroxyethyl-3-methoxyphenyl) benzoate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2'-Benzoyloxy-6'-methoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2'-Benzoyloxy-6'-methoxyacetophenone depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. For example, the acetyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Melting Points: The presence of polar hydroxyl groups increases melting points due to hydrogen bonding. For example, 2-(Benzoyloxy)-1-(2,4-dihydroxyphenyl)ethanone (202–203°C) has a higher melting point than this compound (151–152°C), likely due to additional hydroxyl groups enhancing intermolecular interactions. Methoxy groups, being electron-donating and less polar, reduce melting points compared to hydroxylated analogs.
Synthetic Flexibility: Benzoyloxy groups are typically introduced via benzoylation under basic conditions (e.g., NaOH) , whereas methoxy groups often require alkylation (e.g., methyl iodide) or demethylation steps . Friedel-Crafts and Hoesch reactions are common for constructing the acetophenone backbone .
Physicochemical and Reactivity Comparisons
Solubility and Stability:
- This compound: The benzoyloxy group increases hydrophobicity, reducing water solubility compared to hydroxylated analogs. However, the methoxy group at 6' may moderate this effect by introducing mild polarity.
- 2-(Benzoyloxy)-1-(2,4,6-trihydroxyphenyl)ethanone: Despite its three hydroxyl groups, the benzoyloxy substituent likely dominates solubility behavior, making it less water-soluble than 2',4'-dihydroxy-6'-methoxyacetophenone .
Biological Activity
2'-Benzoyloxy-6'-methoxyacetophenone (C16H16O4) is a synthetic organic compound known for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a benzoyloxy group at the 2' position and a methoxy group at the 6' position of the acetophenone core. This unique structure contributes to its reactivity and biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C16H16O4 |
| CAS Number | 118021-63-9 |
| Functional Groups | Benzoyloxy, Methoxy |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The acetyl group acts as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The methoxy group influences lipophilicity and membrane permeability, affecting cellular distribution and activity.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. Preliminary studies suggest it may inhibit enzymes involved in inflammatory pathways, contributing to its therapeutic potential.
Antimicrobial Activity
The compound has been explored for its antimicrobial properties. Studies have shown that derivatives of this compound can exhibit activity against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory activity of this compound in animal models. Results indicated a reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : Another research project assessed the antimicrobial properties of this compound against several pathogens. The findings demonstrated that it effectively inhibited the growth of specific bacteria, highlighting its potential utility in treating infections.
- Enzyme Interaction Studies : Interaction studies have utilized techniques such as molecular docking to assess binding affinity between this compound and various enzymes. These studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Comparison with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Benzoyloxy + Methoxy | Anti-inflammatory, Antimicrobial |
| 4-Methoxyacetophenone | Methoxy only | Commonly used in fragrance synthesis |
| Benzyl Acetate | Ester without methoxy | Primarily used as a solvent |
| 2'-Hydroxy-5'-methoxyacetophenone | Hydroxyl instead of benzoyloxy | Potentially different biological activity |
This comparison illustrates how the specific functional groups in this compound contribute to its distinct reactivity patterns and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
